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Compound of Interest

Compound Name: Carbapenam

Cat. No.: B8450946

Technical Support Center: Accurate
Identification of Carbapenemase Producers

This technical support center provides troubleshooting guidance and answers to frequently
asked guestions (FAQs) to aid researchers, scientists, and drug development professionals in
the accurate identification of Carbapenemase-producing organisms (CPOSs).

Troubleshooting Guides

This section addresses specific issues that may arise during the execution of common
phenotypic tests for carbapenemase detection.

Carba NP Test & Its Derivatives (e.g., RAPIDEC® CARBA
NP)

Issue 1: Faint or Ambiguous Color Change.

o Possible Cause: Low level of carbapenemase production, particularly by OXA-48-like
enzymes.[1]

e Troubleshooting Steps:
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o Ensure the bacterial inoculum is taken from a fresh (18-24 hour) culture.
o Verify the pH of the phenol red solution is adjusted to 7.8.[2]

o Increase the incubation time up to 2 hours, checking for a color change at regular
intervals.[2][3]

o Repeat the test using a heavier inoculum.

o Consider using a more sensitive method for OXA-48 detection if this enzyme family is
suspected.

Issue 2: False-Positive Results.

e Possible Cause: Overproduction of certain AmpC [(-lactamases, like in some Enterobacter
cloacae complex isolates, can lead to weak carbapenem hydrolysis.[4][5]

e Troubleshooting Steps:

o Correlate the Carba NP result with the isolate's antibiogram. Non-carbapenemase-
producing, AmpC-hyperproducing isolates are often resistant to third-generation
cephalosporins but may show intermediate susceptibility to carbapenems.

o Perform a molecular test to confirm the absence of a known carbapenemase gene.

o Consider the species identity, as this phenomenon is more described in the Enterobacter
cloacae complex.

Issue 3: False-Negative Results.

e Possible Cause:
o Weak carbapenemase activity (e.g., some OXA-48 variants).[1]
o Mucoid isolates may interfere with the test.[6]

o Improper test procedure, such as incorrect inoculum size or reagent preparation.[7]
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e Troubleshooting Steps:
o Ensure all reagents are prepared fresh and according to the protocol.

o For mucoid colonies, carefully select a non-mucoid portion of the colony for testing if
possible.

o Confirm negative results for isolates with a high suspicion of carbapenemase production
(e.g., resistant to multiple carbapenems) with a genotypic method.

Modified Carbapenem Inactivation Method (mCIM) /
EDTA-mCIM (eCIM)

Issue 1: Indeterminate Zone of Inhibition (16-18 mm).[6]
e Possible Cause:
o Weak carbapenemase activity.

o Presence of other resistance mechanisms (e.g., ESBL with porin loss) causing some
reduction in meropenem activity without true carbapenemase production.

e Troubleshooting Steps:

o Repeat the test, ensuring the inoculum of the test isolate in the meropenem solution is a
full 10 pL loopful.[6]

o Ensure the indicator strain (E. coli ATCC 25922) is freshly prepared and at the correct
turbidity (0.5 McFarland).

o Perform an eCIM to check for metallo-p-lactamase (MBL) activity, which can sometimes
yield clearer results.

o Confirm with a molecular method.

Issue 2: False-Positive Results with eCIM for MBLSs.
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e Possible Cause: Some OXA-type carbapenemases can be inhibited by EDTA, leading to a
misclassification as an MBL.[6]

e Troubleshooting Steps:

o Correlate with other phenotypic tests. OXA-48-like producers are typically resistant to
temocillin.

o Use a combination disk test with specific inhibitors (e.g., boronic acid for KPC, dipicolinic
acid for MBLSs) for better differentiation.

o Molecular characterization is the gold standard for definitive classification.

Modified Hodge Test (MHT)

Issue 1: False-Positive Results.

o Possible Cause: High-level production of Extended-Spectrum B-Lactamases (ESBLS) or
AmpC [-lactamases, especially when combined with porin loss, can lead to a "cloverleaf"
indentation without the presence of a true carbapenemase.[3][8][9][10]

e Troubleshooting Steps:

o The MHT is no longer recommended by the CLSI for routine carbapenemase detection
due to its low specificity.[11][12]

o Use more specific phenotypic tests like the mCIM or Carba NP test.
o Confirm all positive MHT results with a molecular method.
Issue 2: False-Negative Results.

e Possible Cause: The MHT has low sensitivity for detecting metallo-p-lactamases (MBLS) like
NDM and VIM.[3][13]

e Troubleshooting Steps:
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o Given its poor sensitivity for certain carbapenemase classes, the MHT should not be solely
relied upon to rule out carbapenemase production.[13]

o If an MBL is suspected based on the resistance profile, use a method specifically designed
to detect MBLs, such as the eCIM or a combination disk test with an MBL inhibitor (e.g.,
EDTA, dipicolinic acid).

Frequently Asked Questions (FAQs)

Q1: Which phenotypic test is the best for routine screening?

A: Both the Carba NP test and the Modified Carbapenem Inactivation Method (mCIM) are
recommended by the CLSI for detecting carbapenemase production in Enterobacterales.[14]
The mCIM is also endorsed for Pseudomonas aeruginosa.[6] The choice may depend on
laboratory workflow and cost. The Carba NP test is generally faster (results within 2 hours),
while the mCIM is an overnight test but is often considered easier to interpret and less prone to
certain interferences.[3][6]

Q2: My isolate is resistant to carbapenems, but all my phenotypic carbapenemase tests are
negative. What could be the reason?

A: Carbapenem resistance can be mediated by mechanisms other than carbapenemase
production. The most common alternative mechanism is the combination of an outer
membrane porin loss with the production of an AmpC B-lactamase or an ESBL.[4][11] This
combination reduces the influx of carbapenems into the bacterial cell and allows other 3-
lactamases to hydrolyze the drug more effectively.

Q3: When should | use a genotypic (molecular) test?
A: Genotypic tests, such as PCR, are considered the gold standard and should be used for:
» Confirmation: To confirm positive results from phenotypic screening tests.[15]

o Discrepant Results: When phenotypic tests are negative but there is a high clinical suspicion
of a CPO.
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o Epidemiological Surveillance: To track the spread of specific carbapenemase genes (e.g.,
blakKPC, blaNDM, blaOXA-48).[15]

e Rapid Detection: Some molecular assays can provide results in under 3 hours, which is
crucial for infection control and guiding therapy.[15]

Q4: Can a single test detect and differentiate all types of carbapenemases?

A: No single phenotypic test can reliably detect and differentiate all carbapenemase classes.
However, some methods can provide clues to the carbapenemase type. For example:

e The eCIM uses EDTA to differentiate between serine carbapenemases (like KPC and OXA-
48) and metallo-pB-lactamases (like NDM, VIM, IMP).[7]

« Combination disk tests use different inhibitors (e.g., phenylboronic acid for KPC, EDTA for
MBLS) placed on separate disks to suggest the enzyme class.[1]

e The Carba NP Il test is a biochemical assay designed to discriminate between class A, B,
and D carbapenemases using inhibitors like tazobactam and EDTA.[2][16][17] For definitive
identification of the carbapenemase gene, molecular methods are required.

Q5: What are the most common carbapenemase gene families | should be aware of?

A: The five most clinically significant and widespread carbapenemase families are:

KPC (Klebsiella pneumoniae carbapenemase) - Class A

NDM (New Delhi metallo-B-lactamase) - Class B

VIM (Verona integron-encoded metallo-p-lactamase) - Class B

IMP (Imipenemase) - Class B

OXA-48-like (Oxacillinase) - Class D[18][19]

Data Presentation

Table 1: Performance of Phenotypic Tests for Carbapenemase Detection in Enterobacterales
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BENGHE

. e . Key Key
Test Method Sensitivity Specificity L
Advantages Limitations
Lower sensitivity
for some OXA-48
Rapid results (<2  variants;
Carba NP Test 94.4% - 100%][1] 100%J1] hours), low cost. potential for false
[31[20] positives with
some AmpC
producers.[1][4]
Commercial kit, Same limitations
RAPIDEC® _ _
99%[20] 100%][20] standardized as the in-house
CARBA NP
procedure. Carba NP test.
High sensitivit
g o Y Overnight
and specificity, ) i
mCIM >95%[15] >95%[15] incubation
CLSlI-endorsed. ]
required.
[61[15]
No longer
recommended
due to low

Modified Hodge

43% - 88%

sensitivity for

] Low (variable) Inexpensive. )
Test (MHT) (variable)[3][15] MBLs and high
rate of false
positives.[3][8]
[12]
Interpretation
can be complex;
Can help
o ] ] performance
Combination ) differentiate )
] ~94%[15] High varies by
Disk Test (CDT) carbapenemase o
inhibitor and
classes.[1]
carbapenem
used.

Table 2: Performance of Phenotypic Tests for Carbapenemase Detection in Pseudomonas

aeruginosa
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Test Method Sensitivity Specificity Notes

CLSI-recommended

Carba NP Test 94.7% - 98%[6][7] 90.6% - 98%[6][7] ]
for P. aeruginosa.[21]
CLSI-endorsed for P.
aeruginosa.[6]

mCIM 85% - 93.6%[7] 96.8%[7]

Performance can vary
for different MBLs.

May fail to detect most

Blue Carba Test 93.6%][ 7] 100%]7] class B (MBL)
carbapenemases.[7]

Experimental Protocols
Protocol 1: Modified Carbapenem Inactivation Method
(mCIM)

e Principle: This test determines if a bacterial isolate produces enzymes that can inactivate a
carbapenem antibiotic (meropenem). The inactivation is assessed by measuring the
subsequent ability of the meropenem to inhibit the growth of a susceptible indicator strain.[6]
[21]

e Materials:

o Test isolate (pure, 18-24h culture).

o

Meropenem (10 pg) disk.

o

Tryptic Soy Broth (TSB) in a 2 mL tube.

o

E. coli ATCC 25922 (indicator strain).

[¢]

Mueller-Hinton Agar (MHA) plate.

[¢]

1 pL and 10 pL sterile inoculation loops.

e Procedure:
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o Prepare a 0.5 McFarland suspension of the E. coli ATCC 25922 indicator strain.

o Using a sterile swab, inoculate the entire surface of the MHA plate with the indicator strain
suspension to create a lawn of growth.

o Inthe 2 mL TSB tube, emulsify a 1 pyL loopful of the test organism.

o Aseptically add one 10 ug meropenem disk to the inoculated TSB tube. Ensure the disk is
fully submerged.

o Incubate the tube at 35°C for 4 hours.[21]

o After incubation, remove the meropenem disk from the TSB and place it onto the MHA
plate previously inoculated with the indicator strain.

o Incubate the MHA plate overnight at 35°C.

e Interpretation:

o Positive (Carbapenemase Producer): Zone of inhibition diameter is 6-15 mm, or the
presence of pinpoint colonies within a 16-18 mm zone. This indicates the meropenem was
inactivated.

o Negative (Not a Carbapenemase Producer): Zone of inhibition diameter is 219 mm. The
meropenem was not inactivated.

o Indeterminate: Zone of inhibition diameter is 16-18 mm. The test should be repeated.[6]

Protocol 2: Carba NP Test (Biochemical)

o Principle: This test detects the hydrolysis of the B-lactam ring of a carbapenem (imipenem)
by carbapenemases. This hydrolysis produces an acidic compound, which lowers the pH of
the medium, causing a color change in the pH indicator, phenol red.[1][3][6][16]

o Materials:

o Test isolate (pure, 18-24h culture).
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[e]

Phenol red solution (pH adjusted to 7.8).[2]

o

Imipenem-cilastatin powder.

[¢]

0.5 M EDTA solution (for Carba NP Il to detect MBLS).

o

Tazobactam solution (for Carba NP Il to detect Class A).

[e]

Sterile microcentrifuge tubes or a 96-well plate.

e Procedure:

[e]

Prepare the test solution: a solution of phenol red containing ZnSOa.

o Prepare a second solution identical to the first, but also containing imipenem powder.
o Aliquot the two solutions into separate wells or tubes.

o Create a heavy suspension of the test bacteria in a lysis buffer.

o Add an equal volume of the bacterial lysate to both the imipenem-containing solution and
the control solution without imipenem.

o Incubate at 37°C for a maximum of 2 hours.[2]
e Interpretation:

o Positive (Carbapenemase Producer): The solution containing imipenem changes color
from red to yellow or orange. The control solution remains red.[2]

o Negative (Not a Carbapenemase Producer): Both solutions remain red.

o Invalid: The control solution (without imipenem) turns yellow, indicating the bacterium is a
strong acid producer from other metabolic pathways.

Visualizations
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Step 1: Initial Screening

Isolate with reduced susceptibility to a carbapenem
(e.g., Meropenem MIC > 0.125 mg/L per EUCAST)

uspicious Isolate

Step 2: Phenotypic Confirmation

Perform Phenotypic Test
(mCIM or Carba NP)

Positive Result

Step 3: Genotypic CharaCterization

Molecular Test (PCR)
for blakKPC, blaNDM, blaVIM,
blaIMP, blaOXA-48

Negative Result

ene Detected

Step 4: Reporting

Carbapenemase Producer Carbapenemase Not Detected
Detected (Resistance likely due to other mechanisms)

Report as CPO.
Implement infection control.

Click to download full resolution via product page

Caption: Diagnostic workflow for identifying Carbapenemase Producers.
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mCIM Test eCIM Test
Incubate Test Isolate Incubate Test Isolate
with Meropenem Disk with Meropenem Disk + EDTA

Plate Disk on E. coli Lawn Plate Disk on E. coli Lawn
Compare Zone Sizes

mCIM: Positive mCIM: Positive
eCIM: Positive eCIM: Negative (EDTA restores activity)

mCIM: Negative
eCIM: Negative

Serine Carbapenemase Metallo-B-Lactamase
(KPC, OXA-48) (NDM, VIM, IMP) No Carbapenemase

Click to download full resolution via product page

Caption: Logical relationship for interpreting mCIM and eCIM results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Troubleshooting & Optimization

Check Availability & Pricing

at: [https://www.benchchem.com/product/b8450946#refinement-of-diagnostic-algorithms-for-
accurate-identification-of-carbapenemase-producers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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